Technical Whitepaper: Physical, Chemical, and Synthetic Profiling of 7-Bromo-5,8-difluoro-3,4-dihydronaphthalen-1(2H)-one
Technical Whitepaper: Physical, Chemical, and Synthetic Profiling of 7-Bromo-5,8-difluoro-3,4-dihydronaphthalen-1(2H)-one
Executive Summary
In modern medicinal chemistry and materials science, highly functionalized bicyclic scaffolds are critical for exploring novel chemical space. 7-Bromo-5,8-difluoro-3,4-dihydronaphthalen-1(2H)-one (CAS: 1341073-10-6) is a privileged tetralone derivative characterized by a precise halogenation pattern. This in-depth guide provides a comprehensive analysis of its physicochemical properties, intrinsic reactivity, and field-proven synthetic protocols. Designed for drug development professionals, this whitepaper bridges theoretical molecular causality with practical, self-validating laboratory workflows.
Molecular Identity & Structural Causality
The reactivity of 7-Bromo-5,8-difluoro-3,4-dihydronaphthalen-1(2H)-one is dictated by the electronic push-and-pull of its substituents. The tetralone core consists of a saturated aliphatic ring fused to an aromatic ring.
Electronic Causality: The C1-ketone is strongly electron-withdrawing, which, combined with the extreme electronegativity of the fluorine atoms at the C5 and C8 positions, severely depletes the electron density of the aromatic ring 1. This electronic deficiency makes the C7-bromine bond highly polarized. However, the adjacent C8-fluorine introduces significant steric hindrance. Consequently, while the C-Br bond is electronically primed for oxidative addition in cross-coupling reactions, the steric bulk necessitates the use of specialized, bulky, and electron-rich palladium ligands (such as tri-tert-butylphosphine) to drive the catalytic cycle forward 2.
Physicochemical Properties Profile
The following table summarizes the core quantitative data essential for analytical tracking and reaction stoichiometry 3, 4.
| Property | Value |
| Chemical Name | 7-Bromo-5,8-difluoro-3,4-dihydronaphthalen-1(2H)-one |
| CAS Registry Number | 1341073-10-6 |
| Molecular Formula | C10H7BrF2O |
| Molecular Weight | 261.06 g/mol |
| Monoisotopic Mass | 259.96 Da |
| SMILES String | O=C1CCCC2=C1C(F)=C(Br)C=C2F |
| Topological Polar Surface Area (TPSA) | 17.07 Ų |
| Hydrogen Bond Acceptors | 3 (O, F, F) |
| Rotatable Bonds | 0 (Rigid bicyclic system) |
Core Reactivity & Mechanistic Pathways
The compound offers three orthogonal vectors for structural diversification, making it an exceptional building block for library synthesis.
Caption: Orthogonal reactivity profile of 7-Bromo-5,8-difluoro-3,4-dihydronaphthalen-1(2H)-one.
-
C7-Bromine (Cross-Coupling): The primary site for C-C and C-N bond formation (Suzuki, Buchwald-Hartwig).
-
C5/C8-Fluorines (SNAr): Under forcing basic conditions with strong nucleophiles (e.g., secondary amines), the C5-fluorine can undergo Nucleophilic Aromatic Substitution, facilitated by the para-directing electron-withdrawing ketone.
-
C1-Ketone: Readily undergoes reductive amination, Grignard addition, or reduction to the corresponding tetralol.
Experimental Workflows & Self-Validating Protocols
Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling
To synthesize 7-aryl derivatives, standard Suzuki-Miyaura conditions must be adapted to overcome the steric hindrance of the C8-fluorine. The use of Pd[P(tBu)3]2 is deliberate: the bulky tert-butyl groups promote rapid reductive elimination, while the electron-rich phosphorus accelerates oxidative addition 5.
Caption: Optimized workflow for the Suzuki-Miyaura cross-coupling of the tetralone scaffold.
Step-by-Step Methodology:
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 7-Bromo-5,8-difluoro-3,4-dihydronaphthalen-1(2H)-one (1.0 equiv) and the desired arylboronic acid pinacol ester (1.2 equiv).
-
Catalyst & Base: Add Pd[P(tBu)3]2 (5 mol%) and anhydrous Cs2CO3 (1.5 equiv). Causality note: Cesium carbonate is selected over potassium carbonate due to its superior solubility in organic solvents, generating a higher effective concentration of the reactive boronate complex.
-
Degassing: Seal the flask, evacuate, and backfill with Argon (repeat 3x).
-
Solvent Addition: Inject anhydrous 1,4-dioxane to achieve a 0.25 M concentration of the tetralone.
-
Reaction: Heat the mixture in a pre-heated oil bath at 90 °C for 12 hours.
-
Self-Validating Check (Crucial): After 4 hours, pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.
-
Validation Metric: The starting material exhibits a distinct 1:1 isotopic cluster at m/z 260/262 [M+H]+. The disappearance of this cluster and the emergence of the product mass confirm catalytic turnover. If >30% starting material remains, the system indicates catalyst poisoning (likely oxygen ingress); spike with an additional 2 mol% Pd catalyst.
-
-
Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate under reduced pressure and purify via flash column chromatography.
Analytical Characterization Standards
When validating the identity and purity of 7-Bromo-5,8-difluoro-3,4-dihydronaphthalen-1(2H)-one, rely on the following spectroscopic hallmarks:
-
Mass Spectrometry (ESI-MS): Look for the classic bromine isotope signature. You will observe twin peaks of equal intensity at m/z 260.0 and 262.0 corresponding to the [M+H]+ ions of the ^79Br and ^81Br isotopes.
-
1H NMR (400 MHz, CDCl3): The aliphatic tetralone ring will present as three distinct multiplets between 2.10 ppm and 3.00 ppm. The aromatic region will feature a single, distinct proton at C6. Because this proton is flanked by a fluorine at C5 and a bromine at C7, it will appear as a doublet (due to ^3J_H-F coupling with the C5-fluorine) around 7.40–7.60 ppm.
-
19F NMR (376 MHz, CDCl3): Two distinct signals will be present. The C8-fluorine (adjacent to the ketone and bromine) will be shifted significantly downfield compared to the C5-fluorine, appearing as two distinct multiplets due to long-range coupling.
References
-
NextSDS - 7-Bromo-5,8-difluoro-3,4-dihydronaphthalen-1(2H)-one Chemical Substance Information. Available at:[Link]
-
PubChem - Computed Properties for C10H7BrF2O Isomers (CID 177817202). Available at:[Link]
-
NIH PMC - Discovery of Potent 2-Aryl-6,7-Dihydro-5H-Pyrrolo[1,2-a]imidazoles as WDR5 WIN-site Inhibitors Using Fragment-Based Methods and Structure-Based Design. Available at:[Link]
Sources
- 1. nextsds.com [nextsds.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. 2-(3-Bromo-2,6-difluorophenyl)cyclobutanone | C10H7BrF2O | CID 177817202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Discovery of Potent 2-Aryl-6,7-Dihydro-5H-Pyrrolo[1,2-a]imidazoles as WDR5 WIN-site Inhibitors Using Fragment-Based Methods and Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]
